Cannabigerol - 25654-31-3

Cannabigerol

Catalog Number: EVT-334163
CAS Number: 25654-31-3
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cannabigerol (CBG) is a non-psychoactive cannabinoid found in the Cannabis sativa plant. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] As a precursor to other cannabinoids, including Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD), CBG plays a crucial role in the biosynthetic pathway of these compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] CBG is gaining increasing attention in scientific research due to its diverse pharmacological properties, highlighting its potential therapeutic applications in various fields. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

Recent studies have focused on engineering cannabinoid production in heterologous systems, such as Saccharomyces cerevisiae (yeast). [] The aromatic prenyltransferase NphB from Streptomyces sp. strain CL190 has been successfully employed to produce cannabigerolic acid (CBGA) and CBG from glucose and hexanoic acid in yeast. [] This method provides a sustainable alternative to plant-based extraction. []

Molecular Structure Analysis

CBG (2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol) is a terpenophenolic compound. [, , , ] It features a benzene ring with two hydroxyl groups, a pentyl chain, and a cyclohexene ring with a methyl and a propen-2-yl group. [, , , ] Its structure closely resembles other cannabinoids like CBD and THC, differing primarily in the substituents on the aromatic ring and the cyclohexene ring. [, , , ]

Mechanism of Action

While the exact mechanisms of action of CBG are still under investigation, current research suggests it interacts with various molecular targets. [, , , , , , , , , , , ]

Cannabinoid Receptors:

CBG is considered a partial agonist at both the cannabinoid receptor type 1 (CB1) and the cannabinoid receptor type 2 (CB2). [, ]

α2-Adrenoceptors:

CBG has been shown to be an agonist at α2-adrenoceptors, which are involved in the regulation of blood pressure by inhibiting norepinephrine release. [, ]

5-HT1A Receptors:

CBG exhibits antagonistic activity at 5-HT1A receptors, which are involved in various physiological processes, including mood regulation and anxiety. [, ]

Other Potential Targets:

CBG is also suggested to interact with transient receptor potential (TRP) channels, cyclooxygenase (COX) enzymes, and other G protein-coupled receptors. [, ] Further research is needed to fully elucidate its interactions with these targets and their downstream signaling pathways.

Physical and Chemical Properties Analysis

Anti-Inflammatory Effects:

CBG exhibits significant anti-inflammatory activity in both in vitro and in vivo models. [, , , , ] Studies have shown its efficacy in attenuating microglial activation and reducing pro-inflammatory cytokine production in models of multiple sclerosis. [] Additionally, CBG has demonstrated potential in reducing pro-fibrotic responses in hepatocytes. []

Neuroprotective Properties:

CBG has demonstrated neuroprotective effects in various models of neurodegenerative diseases. [, , , ] Studies indicate its potential in reducing amyloid β-evoked neurotoxicity and changes in cell morphology. [] Additionally, CBG has been shown to protect against neuronal loss in models of multiple sclerosis. []

Analgesic Effects:

CBG has shown analgesic properties in models of chronic pain, particularly in the context of neuropathic pain. [, , ] Studies indicate its efficacy in reducing mechanical hypersensitivity in a model of cisplatin-induced peripheral neuropathy. [] Further research is necessary to fully elucidate its analgesic mechanisms and potential therapeutic applications in chronic pain management.

Antibacterial Activity:

CBG has demonstrated antibacterial activity against a range of bacterial species, including multi-drug resistant strains. [, , , ] Notably, CBG has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting biofilm formation and eradicating stationary phase cells. [] These findings highlight its potential as a novel antibiotic agent, particularly in the context of increasing antimicrobial resistance.

Ocular Hypotensive Effects:

CBG has been reported to reduce intraocular pressure (IOP), suggesting its potential application in the treatment of glaucoma. [, ] Studies indicate that CBG analogs, such as cannabigerol-dimethyl heptyl (CBG-DMH), decrease IOP independent of CB1 and CB2 receptor activation, suggesting alternative mechanisms involved in its ocular hypotensive effects. []

Applications
  • Cancer treatment: CBG has exhibited anti-tumour properties in some carcinomas, although further research is needed to investigate its efficacy and safety in cancer therapy. [, , , ]
  • Metabolic disorders: CBG has been suggested to regulate appetite and may have potential in addressing metabolic disorders, although further research is needed in this area. []
  • Dermatological conditions: CBG has demonstrated anti-inflammatory effects in skin cells and may have applications in addressing various dermatological conditions, although further research is needed. [, ]

Cannabichromene

Compound Description: Cannabichromene (CBC) is a non-psychoactive cannabinoid found in Cannabis sativa. Like cannabigerol, CBC is also a precursor molecule derived from cannabigerolic acid. Research suggests CBC exhibits anti-inflammatory, neuroprotective, and analgesic properties. Notably, CBC has demonstrated potential in preclinical studies for treating conditions such as epilepsy, pain, and inflammation. [, , , , ]

Cannabidiol

Compound Description: Cannabidiol (CBD) is a prominent non-psychoactive phytocannabinoid known for its diverse pharmacological effects, including anti-inflammatory, anxiolytic, and anticonvulsant properties. CBD is currently being investigated for its therapeutic potential in various conditions, including epilepsy, anxiety disorders, and chronic pain. [, , , , , , , ]

Δ9-tetrahydrocannabinol

Compound Description: Δ9-tetrahydrocannabinol (THC) is the primary psychoactive component in Cannabis sativa. THC exerts its effects by binding to cannabinoid receptors in the brain, leading to alterations in mood, perception, and cognition. While THC possesses therapeutic benefits, including analgesia and appetite stimulation, its psychoactive properties limit its clinical utility. [, , , , , , , ]

Relevance: Δ9-tetrahydrocannabinol and cannabigerol are both phytocannabinoids synthesized from the same precursor molecule, cannabigerolic acid. Despite their structural similarities, they exert distinct pharmacological effects. Unlike the non-psychoactive cannabigerol, THC exhibits psychoactive properties primarily attributed to its high affinity for the CB1 receptor. [, , , , , , , ]

Cannabigerolic acid

Compound Description: Cannabigerolic acid (CBGA) is the acidic precursor of many cannabinoids, including cannabigerol, cannabidiol, and Δ9-tetrahydrocannabinol. CBGA itself may possess therapeutic properties, such as anti-inflammatory and antibacterial effects, warranting further scientific investigation. [, , , , , , ]

Relevance: Cannabigerolic acid is the direct precursor to cannabigerol. Upon heating (decarboxylation), CBGA converts to CBG. Both compounds belong to the cannabinoid class, with CBGA acting as the central intermediate in the biosynthesis of various cannabinoids in the Cannabis sativa plant. [, , , , , , ]

Cannabinol

Compound Description: Cannabinol (CBN) is a mildly psychoactive cannabinoid produced from the degradation of THC. CBN is known for its sedative effects and is being investigated for potential therapeutic benefits in sleep disorders. [, , , ]

Relevance: Cannabinol, similar to cannabigerol, belongs to the cannabinoid class found in Cannabis sativa. Both compounds are non-psychoactive at typical doses. CBN forms as a degradation product of THC, whereas CBG is synthesized directly from cannabigerolic acid. Although both display therapeutic potential, their specific pharmacological properties and mechanisms of action differ. [, , , ]

Cannabigerol-dimethyl heptyl

Compound Description: Cannabigerol-dimethyl heptyl (CBG-DMH) is a synthetic analog of cannabigerol designed to investigate its pharmacological effects. Studies have shown that CBG-DMH exhibits ocular hypotensive activity, suggesting its potential therapeutic application in treating glaucoma. []

Relevance: Cannabigerol-dimethyl heptyl is a synthetically modified form of cannabigerol. This modification alters its pharmacological properties, enhancing its ability to reduce intraocular pressure. This finding highlights the potential of modifying the cannabigerol structure to generate novel therapeutic agents. []

Abnormal cannabidiol

Compound Description: Abnormal cannabidiol (abn-CBD) is a synthetic analog of cannabidiol, exhibiting distinct pharmacological properties compared to its naturally occurring counterpart. Research suggests abn-CBD can reduce intraocular pressure and may have therapeutic potential in glaucoma treatment. []

Relevance: While not directly structurally related to cannabigerol, abnormal cannabidiol shares a similar research context regarding its potential in treating glaucoma. Both abn-CBD and cannabigerol-dimethyl heptyl, a synthetic analog of cannabigerol, have demonstrated ocular hypotensive activity through mechanisms distinct from traditional cannabinoid receptors. []

Tetrahydrocannabivarin

Compound Description: Tetrahydrocannabivarin (THCV) is a phytocannabinoid found in Cannabis sativa, known to interact with both CB1 and CB2 receptors. THCV exhibits a complex pharmacological profile and is being investigated for its potential therapeutic benefits in various conditions, including obesity, diabetes, and anxiety disorders. [, , ]

Relevance: Tetrahydrocannabivarin, like cannabigerol, is a phytocannabinoid present in Cannabis sativa. Although both compounds interact with the endocannabinoid system, they differ in their pharmacological profiles. THCV shows a unique profile as a CB1 receptor partial agonist and a CB2 receptor antagonist. [, , ]

Properties

CAS Number

25654-31-3

Product Name

Cannabigerol

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+

InChI Key

QXACEHWTBCFNSA-SFQUDFHCSA-N

SMILES

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O

Synonyms

2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-pentyl-1,3-benzenediol; (E)-2-(3,7-Dimethyl-2,6-octadienyl)-5-pentyl-1,3-benzenediol; 2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-pentyl-1,3-benzenediol; (E)-2-(3,7-Dimethyl-2,6-octadienyl)-5-pentylresorcinol;

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.